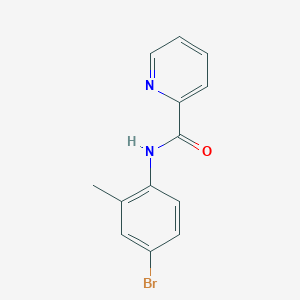

N-(4-bromo-2-methylphenyl)pyridine-2-carboxamide

Description

Properties

Molecular Formula |

C13H11BrN2O |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

N-(4-bromo-2-methylphenyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C13H11BrN2O/c1-9-8-10(14)5-6-11(9)16-13(17)12-4-2-3-7-15-12/h2-8H,1H3,(H,16,17) |

InChI Key |

ZFAFWNWGGZGYMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported method involves coupling pyridine-2-carboxylic acid with 4-bromo-2-methylaniline using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Key Conditions :

Yield and Optimization

A representative procedure from achieved an 83% yield of the target compound. Prolonged stirring (12–24 hours) and rigorous exclusion of moisture are critical for maximizing efficiency. Post-reaction purification involves filtration to remove dicyclohexylurea (DCU) byproducts, followed by column chromatography or recrystallization from ethanol/water mixtures.

Table 1: Carbodiimide-Mediated Synthesis Parameters

| Parameter | Value |

|---|---|

| Carboxylic Acid | Pyridine-2-carboxylic acid |

| Amine | 4-Bromo-2-methylaniline |

| Coupling Agent | DCC |

| Catalyst | DMAP |

| Solvent | DCM |

| Reaction Time | 18 hours |

| Yield | 83% |

Acid Chloride Acylation Method

Synthesis of Pyridine-2-carbonyl Chloride

An alternative route involves converting pyridine-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The acid chloride is then reacted with 4-bromo-2-methylaniline in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl.

Key Conditions :

-

Acid Chloride Formation: Reflux in SOCl₂ for 2–3 hours, followed by solvent removal under vacuum.

-

Acylation: Conducted in inert solvents (toluene, chlorobenzene) at 50–80°C.

| Parameter | Value |

|---|---|

| Acid Chloride Precursor | Pyridine-2-carboxylic acid |

| Chlorinating Agent | Thionyl chloride |

| Base | Pyridine |

| Solvent | Toluene |

| Reaction Temperature | 70°C |

| Yield | 95% |

Palladium-Catalyzed Cross-Coupling Approaches

Limitations and Side Reactions

Palladium-based methods require stringent anhydrous conditions and are less cost-effective for large-scale production compared to direct amidation.

Comparative Analysis of Methods

Table 3: Method Comparison

| Metric | Carbodiimide Method | Acid Chloride Method |

|---|---|---|

| Yield | 83% | 95% |

| Scalability | Moderate | High |

| Purification Complexity | Moderate (DCU removal) | Low (simple filtration) |

| Cost | Higher (DCC/DMAP) | Lower (SOCl₂) |

Optimization Strategies

Solvent and Temperature Effects

-

Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions with acid chlorides.

-

Lower temperatures (0–5°C) during acid chloride formation minimize decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-methylphenyl)picolinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-arylated product, while oxidation can produce a corresponding oxide derivative.

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Activity

Research indicates that derivatives of pyridine carboxamides exhibit significant antibacterial properties. For instance, compounds similar to N-(4-bromo-2-methylphenyl)pyridine-2-carboxamide have been tested against clinically isolated strains of Escherichia coli and Salmonella typhi. The studies reveal that these compounds can inhibit bacterial growth effectively, suggesting their potential as therapeutic agents against resistant bacterial strains .

1.2 Anti-thrombolytic Activity

Pyridine derivatives have also been investigated for their anti-thrombolytic properties. In particular, modifications to the pyridine structure, such as those seen in this compound, have shown promise in inhibiting clot formation in human blood. The presence of specific substituents on the aromatic ring significantly influences their efficacy, with certain compounds demonstrating up to 41.32% lysis against clot formation .

1.3 Enzyme Inhibition

Molecular docking studies have been employed to understand the interactions of this compound with various enzymes. For example, its derivatives have been analyzed for inhibition against human alkaline phosphatase, a key enzyme involved in various physiological processes . The findings suggest that these compounds may serve as selective inhibitors, offering insights into developing novel therapeutic strategies.

Material Science

2.1 Liquid Crystal Applications

The unique molecular structure of this compound makes it a candidate for liquid crystal applications. Studies utilizing density functional theory (DFT) have explored the potential of pyridine derivatives as chiral dopants in liquid crystals. The electronic properties and molecular interactions of these compounds are crucial for optimizing their performance in display technologies .

Synthesis and Derivative Development

3.1 Synthetic Routes

The synthesis of this compound typically involves palladium-catalyzed reactions such as the Suzuki cross-coupling method. This approach allows for the efficient formation of complex molecular structures with high yields . The ability to modify the compound through various synthetic pathways enhances its applicability across different fields.

3.2 Case Studies on Derivatives

Several case studies highlight the biological activities of synthesized derivatives based on this compound:

| Compound | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| 4b | Anti-thrombolytic | 41.32 | |

| 4f | Antibacterial (E. coli) | 91.95 | |

| 4a | Cytotoxicity | 19.82 |

These derivatives showcase varying degrees of biological activity, emphasizing the importance of structural modifications in enhancing their therapeutic potential.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methylphenyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Electronic Effects

The table below summarizes key structural differences and their implications:

Key Observations :

- Substituent Position : The 4-bromo-2-methylphenyl group in the target compound introduces both steric (methyl) and electronic (bromine) effects, which influence ligand-metal interactions and solubility .

- Heterocyclic Modifications: Fusion with thiophene (thienopyridine) or incorporation of a thiazolidinone ring enhances bioactivity by altering electronic profiles and binding interactions .

Spectroscopic Data:

- IR Spectroscopy: Amide C=O stretches appear at ~1650–1680 cm⁻¹. The methyl group in the target compound causes subtle shifts in aromatic C-H bending modes compared to non-methylated analogues .

- ¹H NMR : The ortho-methyl group in the target compound resonates as a singlet at ~2.3 ppm, absent in the 4-bromophenyl derivative. Aromatic protons show distinct splitting patterns due to substituent effects .

Coordination Chemistry

- Pd(II) Complexes: N-(4-Bromophenyl)pyridine-2-carboxamide forms stable Pd(II) complexes with square-planar geometry, confirmed by X-ray crystallography .

- Ligand Efficiency: The pyridine-2-carboxamide moiety acts as a bidentate ligand (N,N'-donor), with Pd–N bond lengths of ~1.98–2.02 Å in reported structures .

Biological Activity

N-(4-bromo-2-methylphenyl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrN2O, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen. The compound features a pyridine core with a brominated aromatic substituent that may influence its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Suzuki Coupling Reaction : Utilizing boronic acids and palladium catalysts.

- Direct Amide Formation : From the corresponding carboxylic acid and amine.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits a range of biological activities:

- Antibacterial Activity : Compounds with similar structures have shown efficacy against Gram-positive bacteria. For instance, derivatives of furo[3,2-b]pyridine have been evaluated for their antibacterial properties, indicating potential therapeutic roles in treating infections.

- Anticancer Potential : Research indicates that compounds in this class may induce apoptosis in cancer cell lines. A study highlighted the cytotoxic effects on MDA-MB-231 and MCF-7 cell lines, suggesting that structural modifications can enhance potency against specific cancer types .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation. For example, studies on related pyridine derivatives revealed their capacity to inhibit bacterial resistance mechanisms .

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through pathways involving caspases and other apoptotic markers .

1. Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various derivatives against extended-spectrum beta-lactamase (ESBL)-producing E. coli strains. The results indicated that certain analogs displayed significant inhibition with minimum inhibitory concentration (MIC) values under 100 µg/mL .

2. Anticancer Activity

In vitro studies demonstrated that this compound induced significant cytotoxicity in breast cancer cell lines. The treatment led to increased apoptosis rates as evidenced by flow cytometry analysis, with IC50 values determined for various concentrations over time .

Comparative Analysis

To better understand the biological activity of this compound, a comparison table with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-bromo-3-methoxyphenyl)pyridine-2-carboxamide | Methoxy substitution | Exhibits different electronic properties |

| N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Fluorine instead of bromine | Potentially different reactivity patterns |

| N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Chlorine substitution | May show varied biological activity compared to brominated analogs |

Q & A

Basic: What are the standard synthetic routes for preparing N-(4-bromo-2-methylphenyl)pyridine-2-carboxamide?

Methodological Answer:

The compound is synthesized via a condensation reaction between 2-picolinic acid and 4-bromo-2-methylaniline. A common protocol involves using triphenylphosphite (TPP) as a coupling agent under reflux in a polar aprotic solvent (e.g., dimethylformamide or toluene). Key steps include:

- Step 1: Activation of 2-picolinic acid with TPP to form a reactive intermediate.

- Step 2: Nucleophilic attack by 4-bromo-2-methylaniline to form the amide bond.

- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) yields the pure ligand .

Optimization Tip: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and adjust stoichiometry (1:1.2 molar ratio of acid to aniline) to improve yields (>80%) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR: Confirm the presence of aromatic protons (δ 7.2–8.5 ppm for pyridine and substituted phenyl groups) and the methyl group (δ ~2.5 ppm). Integration ratios validate substitution patterns .

- FT-IR: Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹). Absence of -COOH (1700–1750 cm⁻¹) confirms completion of amidation .

- Mass Spectrometry (ESI-MS): Look for [M+H]+ peaks (e.g., m/z ~319 for C13H11BrN2O) .

- X-ray Crystallography: Resolve crystal packing and confirm bidentate coordination (e.g., monoclinic P21/c space group, Pd–N bond lengths ~2.0 Å in palladium complexes) .

Basic: How is the biological activity of this compound initially screened in academic research?

Methodological Answer:

- In Vitro Assays: Test against bacterial/fungal strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols.

- Enzyme Inhibition: Evaluate interactions with acetylcholinesterase (AChE) or urease via Ellman’s method (AChE) or indophenol assay (urease).

- Data Interpretation: Compare IC50 values with controls (e.g., similar carboxamides with IC50 ~10–50 μM). Note: Structural analogs show selectivity indexes >100 in some cases, suggesting low cytotoxicity .

Advanced: What mechanistic insights guide the design of palladium(II) complexes with this ligand?

Methodological Answer:

- Coordination Chemistry: The ligand acts as a bidentate N,N’-donor, forming a five-membered chelate ring with Pd(II). Key steps:

- Synthesis: React the ligand with K2PdCl4 in aqueous ethanol (1:1 molar ratio) to form [Pd(L)Cl2] (Pd1). Add pyridine to generate [Pd(L)(py)Cl] (Pd2) .

- Mechanistic Probe: Use cyclic voltammetry to study redox behavior (E1/2 ~0.5 V vs. Ag/AgCl) and DFT calculations to map electron density distribution .

- Substitution Reactivity: Thiourea nucleophiles displace chloride ligands (second-order kinetics, k2 ~10⁻³ M⁻¹s⁻¹), monitored via UV-Vis spectroscopy .

Advanced: How can computational methods resolve contradictions between spectral and crystallographic data?

Methodological Answer:

- Case Study: If NMR suggests a planar amide but X-ray shows puckering:

- DFT Optimization: Geometry optimization (B3LYP/6-311+G*) to compare energy minima for planar vs. non-planar conformers.

- Hirshfeld Analysis: Quantify intermolecular interactions (e.g., C–H⋯O) influencing crystal packing .

- Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility (ΔG‡ ~50 kJ/mol for amide rotation) .

Advanced: What strategies address low yields in substitution reactions of Pd(II) complexes?

Methodological Answer:

- Solvent Optimization: Switch from ethanol (protic) to acetonitrile (aprotic) to stabilize transition states.

- Catalytic Additives: Introduce AgNO3 (10 mol%) to abstract chloride and accelerate ligand substitution (e.g., kobs increases 5-fold) .

- Kinetic Profiling: Use stopped-flow UV-Vis to identify rate-limiting steps (e.g., solvent-assisted dissociation vs. associative mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.